![molecular formula C13H10ClNO2 B11864588 6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline CAS No. 62452-24-8](/img/structure/B11864588.png)
6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline
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Overview
Description
6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a chloro, methyl, and vinyl group attached to a dioxoloquinoline core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro, methyl, and vinyl groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods ensures the production of high-quality this compound for commercial applications.
Chemical Reactions Analysis
Reactivity of the Chloro Substituent
The 6-chloro group participates in nucleophilic aromatic substitution (SNAr) under mild conditions. For example:
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Amination : Reaction with primary/secondary amines (e.g., piperazine) in aqueous ethanol at 25–30°C yields 6-amino derivatives. This mirrors protocols used for 8-chloro-6-methyl analogs .
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Hydrolysis : Treatment with NaOH in dioxane under reflux produces hydroxylated intermediates, as seen in ethyl 8-chloro- dioxolo[4,5-g]quinoline-7-carboxylate derivatives .
Vinyl Group Transformations
The 7-vinyl group undergoes addition reactions and cycloadditions :
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Epoxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) forms an epoxide, analogous to vinyl-substituted quinolines .
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Diels-Alder Reactions : Acts as a dienophile with electron-rich dienes (e.g., isoprene) to generate polycyclic adducts, similar to T-reaction mechanisms involving active methylene compounds .
Functionalization of the Dioxolane Ring
The dioxolane moiety is stable under acidic conditions but undergoes ring-opening with strong bases:
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Acid-Catalyzed Hydrolysis : Generates catechol derivatives, as observed in spiro[dioxolo[4,5-g]quinoline] systems .
Key Reactions and Derivatives
Biological Activity Correlations
Derivatives of dioxolo[4,5-g]quinoline exhibit notable bioactivity:
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Antioxidant properties : Spiroquinoline analogs show radical scavenging in DPPH/ABTS assays (e.g., IC<sub>50</sub> values < 20 μM) .
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Anticancer activity : Chloro-methyl-quinoline derivatives inhibit Topoisomerase I (TOP1) with IC<sub>50</sub> values comparable to camptothecin .
Spectral Characterization
Key NMR signals for the parent compound (CDCl<sub>3</sub>):
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1H NMR : δ 7.36 (s, aromatic H), 5.85 (dd, CH<sub>2</sub> of dioxolane), 0.64 (s, CH<sub>3</sub>) .
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13C NMR : δ 168.22 (C=O), 147.01 (aromatic C-O), 28.95 (CH<sub>3</sub>) .
Stability and Reactivity Trends
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Thermal Stability : Decomposes above 200°C without melting .
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Diastereoselectivity : High cis selectivity (>50:1) in spirocyclization reactions due to steric hindrance from the methyl group .
Environmental and Green Chemistry
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of quinoline derivatives, including 6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline, in combating bacterial infections. The structure-activity relationship (SAR) of quinolines has been extensively studied to enhance their antimicrobial efficacy.
- Case Study: Antibacterial Properties
A series of synthesized quinoline derivatives demonstrated significant antibacterial activity against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated that certain derivatives showed promising results comparable to established antibiotics .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | Mycobacterium smegmatis | 6.25 |
Other derivatives | Pseudomonas aeruginosa | 19 |
Antifungal Activity
In addition to antibacterial properties, studies have also reported antifungal effects against strains such as Candida albicans. The combination of quinoline structures with other functional groups has been shown to enhance antifungal activity significantly .
Insecticidal Applications
The compound has also been evaluated for its insecticidal properties, particularly against mosquito larvae, which are vectors for diseases like malaria and dengue.
- Case Study: Insecticidal Efficacy
Research indicated that derivatives of quinoline exhibited larvicidal and pupicidal activities against mosquito vectors. For instance, a synthesized derivative showed lethal toxicity ranging from 4.408 µM/mL for first instar larvae to 7.958 µM/mL for pupal populations .
Compound | Target Insect | Lethal Toxicity (µM/mL) |
---|---|---|
This compound | Aedes aegypti larvae | 4.408 |
Pupae | 7.958 |
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that allow for the introduction of various substituents to optimize biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of 6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxaldehyde
- Oxolinic acid
- 2-Chloro-6,7-methylenedioxy-3-quinolinecarboxaldehyde
Uniqueness
6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline is a heterocyclic compound belonging to the quinoline family. Its unique structure, characterized by a dioxole moiety and a vinyl group, has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H10ClNO2 with a molecular weight of approximately 249.68 g/mol. The compound features significant functional groups that influence its reactivity and biological interactions:
- Chlorine atom at the 6-position
- Methyl group at the 8-position
- Vinyl group at the 7-position
- Dioxole structure , which enhances its chemical reactivity
Antibacterial Activity
Preliminary studies indicate that this compound exhibits notable antibacterial properties. Its mechanism appears to involve interaction with bacterial enzymes and nucleic acids, leading to inhibition of bacterial growth. Research has shown that derivatives of quinoline structures often possess broad-spectrum antibacterial activity against various strains.
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. The compound's ability to inhibit cancer cell proliferation has been demonstrated in vitro against various cancer cell lines. The proposed mechanisms include:
- Interference with DNA replication
- Inhibition of topoisomerase enzymes , which are crucial for DNA unwinding during replication
- Induction of apoptosis in cancer cells
Case Studies and Research Findings
- Anticancer Efficacy : In vitro studies have shown that this compound significantly reduces cell viability in human cancer cell lines such as NUGC-3 and HCT-15. The compound exhibited IC50 values below 10 µM in several assays, indicating potent cytotoxic effects against these cells .
- Mechanistic Studies : Molecular docking studies suggest that the compound effectively binds to target proteins involved in cancer progression. The interactions are primarily through hydrophobic and hydrogen bonding networks with critical amino acid residues .
- Comparative Analysis with Analogous Compounds : A comparative study was conducted on structurally similar compounds (see Table 1). The biological activities were assessed based on their structural features:
Compound Name | Structural Features | Biological Activity |
---|---|---|
8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline | Similar dioxole structure | Antibacterial and anticancer |
7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]-quinoline | Dihydro derivative with dioxino structure | Anticancer |
6-Chloro-2-(aryl/hetarylvinyl)quinoline | Vinyl substituted at different positions | Antitumor activity |
This table illustrates how variations in substitution patterns can influence biological activities and synthetic pathways .
Properties
CAS No. |
62452-24-8 |
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Molecular Formula |
C13H10ClNO2 |
Molecular Weight |
247.67 g/mol |
IUPAC Name |
6-chloro-7-ethenyl-8-methyl-[1,3]dioxolo[4,5-g]quinoline |
InChI |
InChI=1S/C13H10ClNO2/c1-3-8-7(2)9-4-11-12(17-6-16-11)5-10(9)15-13(8)14/h3-5H,1,6H2,2H3 |
InChI Key |
RTMAAZVZZVVBLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC3=C(C=C12)OCO3)Cl)C=C |
Origin of Product |
United States |
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